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  • Product: 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride
  • CAS: 1306603-48-4

Core Science & Biosynthesis

Foundational

3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride molecular weight and exact mass

An In-depth Technical Guide to 3,3,3-Trifluoro-2-methoxypropan-1-amine Hydrochloride Abstract This technical guide provides a comprehensive overview of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride (CAS No. 13066...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,3,3-Trifluoro-2-methoxypropan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride (CAS No. 1306603-48-4), a fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of both a trifluoromethyl (CF₃) and a methoxy (OCH₃) group onto a simple propane backbone creates a versatile scaffold with desirable physicochemical properties for modern drug discovery. This document details the molecule's fundamental properties, including its molecular weight and exact mass, and presents a plausible, detailed workflow for its synthesis and analytical characterization. Furthermore, it explores the rationale behind its use in medicinal chemistry, grounded in the established roles of its constituent functional groups in enhancing metabolic stability, modulating basicity, and improving pharmacokinetic profiles. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced fluorinated synthons in their research endeavors.

Introduction: The Strategic Value of Fluorination in Modern Chemistry

In contemporary drug design, the introduction of fluorine-containing functional groups is a cornerstone strategy for optimizing a molecule's therapeutic potential. The trifluoromethyl (CF₃) group, in particular, is widely employed to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1] Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, a feature that can be exploited to fine-tune interactions with biological targets.[2] Concurrently, the methoxy (OCH₃) group is a prevalent substituent in approved drugs, valued for its ability to influence ligand-target binding, improve physicochemical properties, and favorably modify absorption, distribution, metabolism, and excretion (ADME) parameters.[3]

3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride emerges as a molecule that synergistically combines these advantageous features. It provides a conformationally simple yet functionally rich scaffold for building novel chemical entities. The presence of the amine handle allows for straightforward derivatization, while the trifluoromethyl and methoxy groups offer intrinsic benefits for developing drug candidates with potentially improved potency and pharmacokinetic profiles.

Physicochemical Properties and Key Identifiers

The fundamental properties of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride are summarized in the table below. This data is essential for accurate experimental design, reaction stoichiometry, and analytical interpretation.

PropertyValueSource(s)
Chemical Name 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride[4]
Synonym(s) 3,3,3-trifluoro-2-methoxy-1-propanamine hydrochloride[5]
CAS Number 1306603-48-4[4][6][7]
Molecular Formula C₄H₉ClF₃NO[5]
Molecular Weight 179.57 g/mol [6]
Exact Mass 179.03248 DaCalculated
Monoisotopic Mass (Free Base) 143.0558 Da[8]
Physical Form Solid[5]
InChI Key XFBPDPPOCQUMGL-UHFFFAOYSA-N[5]

The trifluoromethyl group's powerful inductive effect significantly reduces the basicity (pKa) of the primary amine compared to its non-fluorinated analogue. This modulation is a critical consideration in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane permeability, and receptor binding interactions.[2]

A Plausible Workflow for Synthesis and Purification

While specific proprietary synthesis routes may vary, a chemically sound and logical pathway can be proposed based on established organic chemistry principles. The following multi-step synthesis is designed as a self-validating protocol, where the successful isolation and characterization of each intermediate confirms the viability of the preceding step.

Synthesis Workflow Diagram

Synthesis_Workflow A 3,3,3-Trifluoropropene B 1,1,1-Trifluoro-2,3-epoxypropane A->B m-CPBA, DCM C 3,3,3-Trifluoro-1-iodo-2-methoxypropane B->C 1. NaI, Acetic Acid 2. NaH, MeI, THF D 1-Azido-3,3,3-trifluoro-2-methoxypropane C->D NaN₃, DMF E 3,3,3-Trifluoro-2-methoxypropan-1-amine (Free Base) D->E H₂, Pd/C, EtOH F 3,3,3-Trifluoro-2-methoxypropan-1-amine HCl (Final Product) E->F HCl in Et₂O

Caption: A plausible multi-step synthetic route to the target compound.

Detailed Experimental Protocol

Rationale: This synthetic approach begins with a commercially available trifluorinated alkene and systematically introduces the required methoxy and amine functionalities. The choice of reagents and reaction sequence is designed to control regioselectivity and ensure high conversion at each stage.

Step 1: Epoxidation of 3,3,3-Trifluoropropene

  • Protocol: To a solution of 3,3,3-Trifluoropropene in dichloromethane (DCM) at 0 °C, slowly add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise. The reaction is stirred at room temperature until analytical techniques (e.g., TLC or GC-MS) indicate complete consumption of the starting material. The reaction is then quenched with a solution of sodium thiosulfate and washed with sodium bicarbonate solution.

  • Causality: Epoxidation is a reliable method for converting an alkene into a versatile three-membered ring intermediate. This epoxide can be subsequently opened by various nucleophiles at either the C2 or C3 position, providing a handle for further functionalization.

Step 2: Regioselective Iodination and Methylation

  • Protocol: The crude epoxide is dissolved in acetic acid and treated with sodium iodide. The reaction mixture is heated to facilitate the ring-opening, yielding an iodohydrin intermediate. After workup and purification, the intermediate is dissolved in anhydrous tetrahydrofuran (THF), cooled to 0 °C, and deprotonated with sodium hydride (NaH). Methyl iodide (MeI) is then added, and the reaction is allowed to warm to room temperature.

  • Causality: The epoxide ring-opening is directed to the less-hindered C3 position by the iodide nucleophile. The subsequent Williamson ether synthesis, using a strong base (NaH) and an alkylating agent (MeI), selectively converts the hydroxyl group to the desired methoxy ether.

Step 3: Azide Substitution

  • Protocol: The resulting 3,3,3-Trifluoro-1-iodo-2-methoxypropane is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃) is added. The mixture is heated to facilitate the Sₙ2 substitution reaction.

  • Causality: The conversion of the iodide (an excellent leaving group) to an azide is a robust and highly efficient method for introducing a nitrogen atom. The azide is stable, easy to handle, and serves as a direct precursor to the primary amine.

Step 4: Reduction of the Azide to the Primary Amine

  • Protocol: The purified azide intermediate is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The reaction vessel is purged and filled with hydrogen gas (H₂) and stirred vigorously until the reaction is complete. The catalyst is then removed by filtration through Celite.

  • Causality: Catalytic hydrogenation is a clean and high-yielding method for reducing azides to primary amines. The byproducts are simply nitrogen gas, which simplifies purification.

Step 5: Formation of the Hydrochloride Salt

  • Protocol: The resulting free base amine is dissolved in anhydrous diethyl ether (Et₂O). A solution of hydrogen chloride (HCl) in Et₂O is added dropwise until precipitation is complete. The resulting white solid is collected by filtration, washed with cold Et₂O, and dried under vacuum.

  • Causality: Converting the free base amine to its hydrochloride salt significantly improves its stability, crystallinity, and handling properties. As a solid, it is less volatile and easier to weigh and store accurately compared to the often-oily free base.

Analytical Characterization Workflow

Rigorous analytical validation is paramount to confirm the identity, structure, and purity of the final compound. Each technique provides complementary information, creating a comprehensive analytical profile.

Analytical Workflow Diagram

Analytical_Workflow cluster_structure Structural Confirmation cluster_purity Purity & Identity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC-UV MS High-Resolution MS Final Final Compound (>95% Purity) HPLC->Final Product Synthesized Product Product->NMR Confirms Connectivity Product->MS Confirms Mass Product->HPLC Quantifies Purity

Caption: A standard analytical workflow for structural and purity validation.

Key Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of protons on the methoxy group, the aminomethyl group (-CH₂NH₂), and the methine proton (-CH-). The coupling patterns between these protons will validate the connectivity.

    • ¹³C NMR: Will show distinct signals for each of the four carbon atoms in the molecule, with the carbon attached to the fluorine atoms exhibiting a characteristic quartet splitting pattern.

    • ¹⁹F NMR: Will display a single, sharp signal (a singlet or a doublet depending on coupling to the methine proton), confirming the presence and chemical environment of the -CF₃ group.

  • High-Resolution Mass Spectrometry (HRMS):

    • Protocol: The sample is analyzed using electrospray ionization (ESI) in positive ion mode.

    • Causality: This technique provides an extremely accurate measurement of the mass-to-charge ratio of the protonated free base ([M+H]⁺), allowing for the unambiguous confirmation of the elemental formula (C₄H₈F₃NO).[8]

  • High-Performance Liquid Chromatography (HPLC):

    • Protocol: A reverse-phase C18 column is used with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). Detection is performed using a UV detector at ~210 nm.

    • Causality: HPLC is the gold standard for determining the purity of a compound. By separating the target molecule from any unreacted starting materials, byproducts, or impurities, the purity can be accurately quantified as a percentage of the total peak area.

Applications in Drug Development and Medicinal Chemistry

3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride serves as an invaluable building block for introducing the 3,3,3-trifluoro-2-methoxypropyl moiety into larger, more complex molecules.

  • Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Placing the -CF₃ group at the terminal position can effectively block metabolic oxidation at that site, a common strategy to increase the in vivo half-life of a drug candidate.[1][9]

  • Enhanced Lipophilicity and Permeability: The -CF₃ group generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes. This is particularly advantageous for developing drugs that need to penetrate the blood-brain barrier to act on targets within the central nervous system.[1]

  • Scaffold for Novel Therapeutics: The primary amine serves as a versatile chemical handle for constructing a wide array of derivatives. It can be readily acylated, alkylated, or used in reductive amination reactions to couple the scaffold to other fragments or pharmacophores, enabling the exploration of vast chemical space in a drug discovery campaign.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Profile: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][5] It may also cause respiratory irritation.

  • Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.

Conclusion

3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride is a highly functionalized building block that embodies several key principles of modern medicinal chemistry. Its unique combination of a metabolically robust trifluoromethyl group, a property-modulating methoxy group, and a synthetically versatile amine handle makes it a valuable tool for researchers. The well-defined physicochemical properties and the potential for rational synthesis and characterization outlined in this guide underscore its utility in the development of next-generation therapeutics.

References

  • 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride — Chemical Substance Information. ECHA. [Link]

  • 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride. PubChemLite. [Link]

  • 3,3,3-Trifluoro-2-methoxy-2-methylpropan-1-amine hydrochloride 50mg. Dana Bioscience. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC). [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • US4220608A - Preparation of 3,3,3-trifluoropropene-1.
  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

  • 3,3,3-Trifluoropropene. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride

Application Note & Synthesis Protocol: 3,3,3-Trifluoro-2-methoxypropan-1-amine Hydrochloride Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identifiers: CAS 1306603-48-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthesis Protocol: 3,3,3-Trifluoro-2-methoxypropan-1-amine Hydrochloride

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identifiers: CAS 1306603-48-4 (Hydrochloride)[1] | CAS 1157122-11-6 (Free Base)[2]

Introduction & Strategic Rationale

The incorporation of trifluoromethyl ( −CF3​ ) groups into aliphatic amine scaffolds is a highly effective strategy in modern drug design. The −CF3​ motif enhances metabolic stability, modulates the pKa of adjacent amines, and improves lipophilicity, which is critical for central nervous system (CNS) penetration and target binding affinity. Specifically, 3,3,3-trifluoro-2-methoxypropan-1-amine and its derivatives are heavily utilized as building blocks in the synthesis of heterocyclic Cholesteryl Ester Transfer Protein (CETP) inhibitors, which are investigated for their high-density lipoprotein (HDL) elevating properties[3].

Mechanistic Rationale for the Chosen Synthetic Route: Direct functionalization of fluorinated alkanes is notoriously difficult due to the strong electron-withdrawing nature of the −CF3​ group, which deactivates adjacent carbons toward nucleophilic attack. To synthesize 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride, we employ a highly regioselective azidolysis-etherification-reduction sequence starting from 2-(trifluoromethyl)oxirane.

Expertise Insight: Why use an azide intermediate instead of direct amination with benzylamine? If a primary amine were used to open the epoxide, the resulting secondary amine would compete with the hydroxyl group during the subsequent O -methylation step (requiring strong base and methyl iodide), leading to unwanted N -methylation. The azide group is completely inert to Williamson ether synthesis conditions, ensuring absolute chemoselectivity.

Synthetic Workflow & Process Diagram

The following diagram illustrates the four-stage continuous workflow designed to maximize yield while safely managing hazardous intermediates.

SynthesisWorkflow Start 2-(Trifluoromethyl)oxirane Starting Material Step1 Stage 1: Regioselective Azidolysis (NaN3, NH4Cl, MeOH/H2O, 65°C) Start->Step1 Int1 1-Azido-3,3,3-trifluoropropan-2-ol Intermediate 1 Step1->Int1 Step2 Stage 2: Chemoselective O-Alkylation (NaH, MeI, THF, 0°C to RT) Int1->Step2 Int2 1-Azido-3,3,3-trifluoro-2-methoxypropane Intermediate 2 Step2->Int2 Step3 Stage 3: Catalytic Hydrogenation (H2, 10% Pd/C, MeOH, RT) Int2->Step3 Int3 3,3,3-Trifluoro-2-methoxypropan-1-amine Free Base Step3->Int3 Step4 Stage 4: Salt Formation (4M HCl in Dioxane, Et2O) Int3->Step4 Product 3,3,3-Trifluoro-2-methoxypropan-1-amine HCl Target Compound Step4->Product

Process flow for the synthesis of 3,3,3-Trifluoro-2-methoxypropan-1-amine HCl via azide intermediate.

Quantitative Material Requirements

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-(Trifluoromethyl)oxirane112.051.0011.2 g (100 mmol)Starting Material
Sodium Azide ( NaN3​ )65.011.509.75 g (150 mmol)Nucleophile
Ammonium Chloride53.491.508.02 g (150 mmol)Buffer / Proton Source
Sodium Hydride (60% in oil)24.001.204.80 g (120 mmol)Base for Etherification
Methyl Iodide ( MeI )141.941.5021.3 g (150 mmol)Alkylating Agent
Palladium on Carbon (10%)N/A0.051.00 gHydrogenation Catalyst
4M HCl in DioxaneN/A1.2030.0 mL (120 mmol)Salt Formulating Agent

Step-by-Step Experimental Methodologies

Stage 1: Synthesis of 1-Azido-3,3,3-trifluoropropan-2-ol
  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction: Dissolve sodium azide (9.75 g, 150 mmol) and ammonium chloride (8.02 g, 150 mmol) in a mixture of methanol (100 mL) and water (20 mL).

  • Addition: Slowly add 2-(trifluoromethyl)oxirane (11.2 g, 100 mmol) to the stirring solution at room temperature.

  • Heating: Elevate the temperature to 65°C and stir for 12 hours. Causality Note: The presence of NH4​Cl slightly buffers the system, preventing the highly basic conditions that could lead to epoxide polymerization, while ensuring the regioselective attack of the azide ion at the less sterically hindered, non-fluorinated carbon.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove methanol, and extract the aqueous residue with diethyl ether ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate to yield the azido-alcohol as a pale yellow oil.

Stage 2: Synthesis of 1-Azido-3,3,3-trifluoro-2-methoxypropane
  • Preparation: In a flame-dried 250 mL flask under an argon atmosphere, suspend sodium hydride (4.80 g, 60% dispersion, 120 mmol) in anhydrous THF (80 mL). Cool the suspension to 0°C using an ice bath.

  • Deprotonation: Dissolve the azido-alcohol from Stage 1 in anhydrous THF (20 mL) and add it dropwise to the NaH suspension. Stir at 0°C for 30 minutes until hydrogen gas evolution ceases. Safety Note: NaH reacts violently with water; ensure strict anhydrous conditions.

  • Alkylation: Add methyl iodide (21.3 g, 150 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 18 hours.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NH4​Cl (20 mL) at 0°C. Extract with ethyl acetate ( 3×50 mL). Dry the organic phase ( MgSO4​ ) and evaporate the solvent. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to isolate the pure ether.

Stage 3: Catalytic Hydrogenation to Free Amine
  • Setup: Dissolve the purified 1-azido-3,3,3-trifluoro-2-methoxypropane in methanol (100 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.00 g) under a steady stream of nitrogen to prevent auto-ignition of the catalyst.

  • Reduction: Evacuate the flask and backfill with hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 6 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate carefully under reduced pressure (the free amine is somewhat volatile) to yield 3,3,3-trifluoro-2-methoxypropan-1-amine[2].

Stage 4: Hydrochloride Salt Formation
  • Precipitation: Dissolve the crude free amine in anhydrous diethyl ether (50 mL) and cool to 0°C.

  • Salt Formation: Dropwise, add 4M HCl in dioxane (30.0 mL, 120 mmol). A white precipitate will form immediately. Causality Note: Utilizing HCl in dioxane rather than aqueous HCl prevents the introduction of water, driving the quantitative precipitation of the highly crystalline hydrochloride salt.

  • Isolation: Filter the resulting white solid, wash with cold anhydrous diethyl ether ( 2×20 mL), and dry under high vacuum to afford 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride[1].

Analytical Validation Data

To ensure the trustworthiness and self-validation of the protocol, the final product must be verified against the following expected analytical parameters. According to predictive mass spectrometry profiling, the compound yields a distinct [M+H]+ adduct at m/z 144.06[4].

Analytical MethodExpected Signals / ValuesDiagnostic Significance
1 H NMR (400 MHz, D2​O ) δ 4.25 (m, 1H), 3.65 (s, 3H), 3.30 (m, 2H)Confirms the methoxy group (3.65 ppm) and the intact propanamine backbone.
19 F NMR (376 MHz, D2​O ) δ -76.5 (d, J=6.5 Hz, 3F)Validates the presence of the −CF3​ group coupled to the adjacent methine proton.
ESI-MS (Positive Mode) m/z 144.06 [M+H]+ Confirms the exact monoisotopic mass of the free base (143.05 Da)[4].
Melting Point > 180°C (Decomposes)Characteristic of fluorinated aliphatic amine hydrochloride salts.

References

  • PubChemLite. "3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride (C4H8F3NO) - Structural Information and Predicted Collision Cross Section". Université du Luxembourg. Available at: [Link]

  • Google Patents. "WO2007062314A2 - Heterocyclic cetp inhibitors". Google Patents.

Sources

Application

Application Note: 3,3,3-Trifluoro-2-methoxypropan-1-amine Hydrochloride as a Strategic Fluorinated Building Block

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride (CAS: 1306603-48-4) Strategic Rationale in Drug Design The incor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride (CAS: 1306603-48-4)

Strategic Rationale in Drug Design

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, fundamentally altering a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile [1]. While simple trifluoromethylation is common, the use of densely functionalized fluorinated building blocks like 3,3,3-trifluoro-2-methoxypropan-1-amine offers a multi-dimensional approach to structural optimization.

As a Senior Application Scientist, I recommend this specific building block when a project requires overcoming poor oral bioavailability or rapid oxidative metabolism. The architectural brilliance of this molecule lies in the synergistic effects of the β -trifluoromethyl (CF 3​ ) and β -methoxy (OCH 3​ ) groups relative to the primary amine:

  • Profound pKa Attenuation: Standard aliphatic amines possess a pKa of ~10.5, rendering them >99% protonated at physiological pH (7.4), which severely limits passive membrane permeability. The strong inductive electron-withdrawing effects of the CF 3​ and methoxy groups synergistically depress the amine's pKa to approximately 7.2–7.8. This ensures a significant fraction of the molecule remains neutral in the gut and bloodstream, drastically enhancing cellular penetration [2].

  • Conformational Locking: The methoxy oxygen acts as a potent hydrogen-bond acceptor, while the bulky CF 3​ group exerts steric pressure. This combination restricts the rotatable bonds of the propyl chain, locking the molecule into a predictable bioactive conformation that can reduce entropic penalties upon target binding.

  • Metabolic Shielding: The CF 3​ group heavily deactivates the adjacent carbon centers toward Cytochrome P450-mediated hydroxylation, a common metabolic liability in aliphatic chains.

Quantitative Profiling & Fluorine Effect

To understand the structural impact, we must compare this building block against its non-fluorinated and partially fluorinated analogs.

Amine MotifEstimated pKaRelative Lipophilicity (LogP)NucleophilicityPhysiological State (pH 7.4)
Propan-1-amine~10.5LowHigh>99% Protonated
3,3,3-Trifluoropropan-1-amine~8.8HighModerate~95% Protonated
3,3,3-Trifluoro-2-methoxypropan-1-amine ~7.5 Moderate-High Low-Moderate ~40-50% Neutral

Table 1: Comparative physicochemical impact of β -substitutions on primary amines.

PropertyValue / Description
Chemical Formula C 4​ H 8​ F 3​ NO • HCl
Molecular Weight 179.57 g/mol (Salt) / 143.11 g/mol (Free Base)
PubChem CID 43752849 [3]
Solubility Soluble in H 2​ O, DMSO, DMF, MeOH
Storage Hygroscopic; store desiccated at 2-8°C under inert gas

Table 2: Physicochemical properties of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride.

Core Workflows & Self-Validating Protocols

Because the inductive effects that improve the PK profile also reduce the intrinsic nucleophilicity of the primary amine, standard synthetic protocols must be recalibrated. The following methodologies are optimized for this specific electronic environment.

Workflow A: High-Efficiency Amide Coupling

Standard coupling reagents (e.g., EDC/HOBt) often yield sluggish reaction rates with this amine. To force the reaction to completion, highly reactive uronium salts (like HATU) combined with a strong, non-nucleophilic base (DIPEA) are required.

AmideCoupling A Carboxylic Acid (R-COOH) B HATU / DIPEA Activation A->B 1.2 eq HATU 3.0 eq DIPEA C Active HOAt Ester Intermediate B->C DMF, 10 min E Fluorinated Amide Target C->E Nucleophilic Attack D 3,3,3-Trifluoro-2-methoxy- propan-1-amine HCl D->E in situ free base (Excess DIPEA)

Workflow for HATU-mediated amide coupling with attenuated fluorinated amines.

Protocol 1: HATU-Mediated Amide Bond Formation

Causality & Design: Pre-activation of the carboxylic acid is critical. By forming the highly electrophilic HOAt active ester before introducing the weakly nucleophilic fluorinated amine, we prevent competitive side reactions and degradation of the coupling agent.

  • Pre-Activation: In an oven-dried vial under N 2​ , dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv).

    • Observation: The solution typically turns a pale yellow. Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride (1.1 equiv) in one portion.

    • Causality: The excess DIPEA (3.0 equiv total) serves a dual purpose: it acts as the base for the HATU activation mechanism and liberates the free base of the fluorinated amine from its HCl salt in situ.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours.

    • Self-Validation: Monitor via LC-MS. The target mass should appear as [M+H] + . If unreacted active ester remains after 8 hours, warm the reaction to 40°C (the steric bulk of the β -methoxy group can occasionally hinder trajectory).

  • Workup: Dilute with EtOAc (10 volumes). Wash sequentially with 5% aqueous LiCl (3x, to remove DMF), saturated aqueous NaHCO 3​ (to remove acidic byproducts), and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate.

Workflow B: Reductive Amination for Heterocycle Functionalization

This building block has been successfully utilized in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors, a class of drugs designed to elevate cardioprotective HDL cholesterol [4]. In these complex syntheses, reductive amination is preferred over direct alkylation to avoid over-alkylation (tertiary amine formation).

CETPPathway Drug Fluorinated CETP Inhibitor (Synthesized via Reductive Amination) CETP Cholesteryl Ester Transfer Protein (CETP Enzyme) Drug->CETP Competitively Inhibits HDL HDL Cholesterol (Cardioprotective) Drug->HDL Net Clinical Effect: Elevates LDL LDL Cholesterol (Pro-atherogenic) Drug->LDL Net Clinical Effect: Lowers Transfer Cholesterol Transfer (HDL to LDL/VLDL) CETP->Transfer Mediates Transfer->HDL Depletes Transfer->LDL Accumulates

Pharmacological pathway of CETP inhibitors synthesized using this fluorinated building block.

Protocol 2: Selective Reductive Amination with NaBH(OAc) 3​

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is the reagent of choice. It is mild enough that it will not reduce the starting aldehyde, but it rapidly reduces the intermediate iminium ion. The weak basicity of our fluorinated amine is actually an advantage here, as the resulting secondary amine is extremely unreactive toward further alkylation, resulting in a clean mono-alkylated product.

  • Iminium Formation: In a dry flask, combine the target aldehyde (1.0 equiv) and 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride (1.1 equiv) in 1,2-dichloroethane (DCE, 0.2 M). Add DIPEA (1.1 equiv) to liberate the free base.

    • Causality: DCE is utilized because it is a non-coordinating solvent that maximizes the stability and reactivity of the NaBH(OAc) 3​ complex.

  • Condensation: Stir the mixture at room temperature for 1–2 hours.

    • Self-Validation: Take a micro-aliquot, quench with MeOH, and check by LC-MS for the disappearance of the aldehyde and the presence of the imine intermediate mass.

  • Reduction: Add NaBH(OAc) 3​ (1.5 equiv) portion-wise over 5 minutes. Stir at room temperature for 12 hours.

  • Quench & Extraction: Carefully quench the reaction with saturated aqueous NaHCO 3​ (gas evolution will occur). Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The presence of the CF 3​ group typically makes the product highly visible on TLC when stained with Ninhydrin (requires heating to show a distinct blue/purple spot for the secondary amine).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 43752849, 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride. Available at:[Link]

  • Google Patents. (2007). Heterocyclic CETP inhibitors (Patent No. WO2007062314A2). World Intellectual Property Organization.
Method

The Strategic Integration of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride in Next-Generation Agrochemical Development

Introduction: The Fluorine Advantage in Modern Crop Protection The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the development of novel, highly effective, and environmenta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Advantage in Modern Crop Protection

The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the development of novel, highly effective, and environmentally conscious crop protection agents. Within the synthetic chemist's toolkit, the strategic incorporation of fluorine atoms into active molecules has emerged as a paramount strategy.[1] Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to superior biological activity and field performance.[1] The trifluoromethyl (CF3) group, in particular, is a privileged moiety in modern agrochemicals, present in a significant percentage of recently developed products.[1] This application note explores the potential of a specialized building block, 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride , in the synthesis of innovative fungicides and herbicides, providing detailed protocols for its application in the development of a hypothetical, yet representative, pyrazole carboxamide fungicide.

Physicochemical Properties of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis.

PropertyValueSource
CAS Number 1306603-48-4[2][3]
Molecular Formula C4H9ClF3NO[4]
Molecular Weight 179.57 g/mol [5]
Physical Form Solid[3]
Purity Typically ≥95%[3]

Core Application: Synthesis of a Novel Pyrazole Carboxamide Fungicide

Pyrazole carboxamides are a class of fungicides that have seen widespread success in controlling a variety of plant pathogens. A common synthetic route to these compounds involves the coupling of a pyrazole carboxylic acid with an appropriate amine. Here, we delineate a hypothetical, yet scientifically grounded, protocol for the synthesis of a novel pyrazole carboxamide fungicide using 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride as a key intermediate.

Rationale for Synthetic Design

The trifluoromethyl group and the adjacent methoxy group in our target amine can impart desirable properties to the final fungicide. The trifluoromethyl group can enhance binding to the target site, while the methoxy group can influence the molecule's conformation and solubility. The primary amine functionality provides a reactive handle for amide bond formation, a common linkage in many agrochemicals.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide

This protocol details the synthesis of N-(3,3,3-trifluoro-2-methoxypropyl)-5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Workflow Diagram:

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Work-up and Purification cluster_2 Step 3: Characterization A 5-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride E Reaction Mixture A->E B 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride B->E C Triethylamine C->E D Dichloromethane (DCM) D->E L Crude Product E->L Stir at RT F Aqueous HCl Wash G Aqueous NaHCO3 Wash F->G H Brine Wash G->H I Drying (Na2SO4) H->I J Filtration & Evaporation I->J K Column Chromatography J->K M Final Product: N-(3,3,3-trifluoro-2-methoxypropyl)-5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide K->M L->F N 1H NMR, 13C NMR, 19F NMR, HRMS M->N

Caption: Synthetic workflow for the pyrazole carboxamide fungicide.

Materials:

  • 5-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride (1.0 eq).

  • Suspend the amine hydrochloride in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.

  • In a separate flask, dissolve 5-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Wash the reaction mixture with 1 M HCl.

    • Wash with saturated NaHCO3 solution.

    • Wash with brine.

    • Dry the organic layer over anhydrous Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Obtain the final product as a solid or oil.

    • Characterize the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). The use of ¹⁹F NMR is particularly important for confirming the integrity of the fluorine-containing moieties.[6][7][8]

Hypothetical Mode of Action in a Fungal Pathogen

The synthesized pyrazole carboxamide fungicide is designed to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungal pathogens.

cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (SDH) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP Production ATP_Synthase->ATP Fungicide Novel Pyrazole Carboxamide Fungicide Fungicide->Complex_II Inhibition Succinate Succinate Succinate->Complex_II

Caption: Inhibition of fungal respiration by the pyrazole carboxamide.

By binding to the SDH enzyme, the fungicide blocks the oxidation of succinate to fumarate, a critical step in cellular respiration. This disruption of the electron transport chain leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death.

Application in Herbicide Development

The 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride building block also holds promise for the development of novel herbicides. The primary amine can be used as a nucleophile in the synthesis of various herbicidal scaffolds, such as substituted picolinic acids or sulfonylureas.

Protocol 2: Conceptual Synthesis of a Picolinamide Herbicide

A potential application is the reaction of 3,3,3-Trifluoro-2-methoxypropan-1-amine with a suitably activated picolinic acid derivative to form a picolinamide. This class of herbicides often acts as synthetic auxins, disrupting plant growth regulation.

Conceptual Reaction Scheme:

Activated Picolinic Acid + 3,3,3-Trifluoro-2-methoxypropan-1-amine → Picolinamide Herbicide Candidate

The synthesis would follow a similar amide coupling protocol as described for the fungicide, with subsequent purification and characterization. The resulting compound would then be subjected to bioassays to determine its herbicidal efficacy and selectivity.

Conclusion and Future Outlook

3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride represents a valuable and versatile building block for the synthesis of novel, fluorinated agrochemicals. Its unique combination of a primary amine for facile derivatization and a trifluoro-methoxy propyl backbone for imparting favorable physicochemical and biological properties makes it an attractive starting material for discovery chemistry programs. The protocols outlined in this application note provide a foundational framework for researchers to explore the potential of this and similar fluorinated intermediates in the development of the next generation of high-performance fungicides and herbicides. Further research into the derivatization of this amine and the biological evaluation of the resulting compounds is warranted to fully unlock its potential in addressing the ongoing challenges in global crop protection.

References

Sources

Application

Scale-Up Manufacturing Protocol for 3,3,3-Trifluoro-2-methoxypropan-1-amine Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Manufacturing Protocol Executive Summary & Mechanistic Rationale The incorporation of fluorinated motifs...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Manufacturing Protocol

Executive Summary & Mechanistic Rationale

The incorporation of fluorinated motifs—specifically the trifluoromethyl ( −CF3​ ) group—into small molecule APIs is a proven strategy to enhance lipophilicity, improve metabolic stability, and modulate the basicity of adjacent amines. 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride is a highly versatile building block that combines a −CF3​ group, a methoxy ether, and a primary amine.

Transitioning the synthesis of this molecule from the discovery bench (milligram scale) to the pilot plant (kilogram scale) requires strict control over regioselectivity, exothermic energy dissipation, and hazardous reagent management. This application note details a robust, four-step scalable manufacturing process designed with inherent safety and self-validating In-Process Controls (IPCs).

The "Why": Causality in Process Design
  • Regioselective Epoxide Ring Opening: The synthesis begins with 3,3,3-trifluoropropene oxide (TFPO). The strong electron-withdrawing nature of the −CF3​ group severely destabilizes any developing positive charge at the C2 position during the transition state. Consequently, nucleophilic attack by the azide anion is directed almost exclusively to the less sterically hindered and electronically favored terminal C1 position, yielding the desired 1-azido-3,3,3-trifluoropropan-2-ol .

  • Phase-Transfer Catalyzed (PTC) O-Methylation: Traditional O-methylation protocols utilizing sodium hydride ( NaH ) pose severe safety hazards on a kilogram scale due to hydrogen gas evolution and pyrophoricity. We employ Phase-Transfer Catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a biphasic aqueous NaOH /toluene system. This approach prevents base-catalyzed elimination while ensuring complete conversion safely .

  • Catalytic Hydrogenation: While the Staudinger reduction is common at the bench scale, the generation of stoichiometric triphenylphosphine oxide waste is prohibitive for manufacturing. Catalytic hydrogenation over Pd/C offers superior atom economy. Because this reaction is highly exothermic and releases nitrogen gas, careful monitoring of hydrogen uptake is implemented as a critical safety control .

  • Hydrochloride Salt Crystallization: The free base is a volatile liquid, making precise dosing challenging. Conversion to the hydrochloride salt via controlled crystallization in an MTBE/isopropanol anti-solvent system acts as a powerful self-purifying step, purging trace organic impurities into the mother liquor while stabilizing the compound .

Process Flow Visualization

G SM 3,3,3-Trifluoropropene Oxide (TFPO) Step1 Step 1: Ring Opening Reagents: NaN3, NH4Cl, MeOH/H2O Safety: Azide handling SM->Step1 Int1 1-Azido-3,3,3-trifluoropropan-2-ol Step1->Int1 Regioselective C1 Attack Step2 Step 2: O-Methylation Reagents: Me2SO4, NaOH (aq), TBAB Method: Phase-Transfer Catalysis Int1->Step2 Int2 1-Azido-3,3,3-trifluoro-2-methoxypropane Step2->Int2 PTC Methylation Step3 Step 3: Azide Reduction Reagents: H2 gas, Pd/C, MeOH Safety: Exotherm, N2 release Int2->Step3 Int3 3,3,3-Trifluoro-2-methoxypropan-1-amine Step3->Int3 Catalytic Hydrogenation Step4 Step 4: Salt Formation Reagents: HCl in Isopropanol Method: Crystallization Int3->Step4 Product 3,3,3-Trifluoro-2-methoxypropan-1-amine HCl (Final Product) Step4->Product Precipitation

Figure 1: Four-step scale-up manufacturing workflow for 3,3,3-Trifluoro-2-methoxypropan-1-amine HCl.

Quantitative Data & Yield Summary

The table below summarizes the expected metrics for a 1.0 kg input scale validation run.

Process StepChemical TransformationScale (Input)Expected YieldPurity TargetKey IPC Method
Step 1 Epoxide Ring Opening1.00 kg88%>98% (GC)GC-MS (Epoxide consumption)
Step 2 O-Methylation1.21 kg92%>97% (GC)GC-FID (OH disappearance)
Step 3 Azide Reduction1.20 kg95%>98% (GC)FTIR (Azide band disappearance)
Step 4 Salt Formation0.96 kg90%>99.5% (HPLC)HPLC-UV / Titration

Detailed Experimental Protocols

Step 1: Synthesis of 1-Azido-3,3,3-trifluoropropan-2-ol

Self-Validating Principle: The use of NH4​Cl acts as a mild proton source to facilitate ring opening without causing epoxide polymerization, which typically occurs under strongly basic or acidic extremes.

  • Preparation: Charge a 20 L jacketed glass reactor with Methanol/Water (8:2 v/v, 10 L), Sodium azide ( 0.70 kg,10.7 mol ), and Ammonium chloride ( 0.57 kg,10.7 mol ).

  • Reaction: Cool the mixture to 0–5∘C . Slowly dose 3,3,3-Trifluoropropene oxide (TFPO) ( 1.0 kg,8.92 mol ) over 2 hours. Warning: The reaction is exothermic; maintain internal temperature <10∘C .

  • Maturation: Warm the reactor to 25∘C and stir for 12 hours.

  • IPC: Sample the mixture for GC-MS analysis. Proceed when TFPO is ≤1.0% .

  • Workup: Concentrate under reduced pressure ( <40∘C ) to remove methanol. Extract the aqueous residue with MTBE ( 2×5 L ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate as a pale yellow liquid.

Step 2: Synthesis of 1-Azido-3,3,3-trifluoro-2-methoxypropane

Self-Validating Principle: Quenching the reaction with aqueous ammonia is a mandatory safety mechanism to completely destroy highly toxic, unreacted dimethyl sulfate before phase separation and waste disposal.

  • Preparation: Into a 30 L reactor, charge Toluene (10 L), 1-Azido-3,3,3-trifluoropropan-2-ol ( 1.2 kg,7.74 mol ), and Tetrabutylammonium bromide (TBAB) ( 0.12 kg,0.38 mol ).

  • Reaction: Add 50% aqueous NaOH (2.5 L) and initiate vigorous stirring (>250 RPM) to maximize the biphasic interfacial area. Cool to 10∘C .

  • Dosing: Dropwise dose Dimethyl sulfate ( Me2​SO4​ ) ( 1.17 kg,9.28 mol ) over 3 hours, strictly maintaining the temperature <20∘C . Stir at 20∘C for 6 hours.

  • IPC: Analyze the organic phase via GC-FID. Proceed when the starting alcohol is ≤0.5% .

  • Workup: Quench the reaction by adding 10% aqueous ammonia (2 L) and stir for 1 hour. Separate the layers. Wash the organic phase with water ( 2×3 L ) and brine (3 L). Concentrate under vacuum to yield the methoxy ether intermediate.

Step 3: Synthesis of 3,3,3-Trifluoro-2-methoxypropan-1-amine

Self-Validating Principle: FTIR is utilized as the primary IPC because organic azides exhibit a distinct, strong asymmetric stretching band at ∼2100 cm−1 . The complete disappearance of this band is a definitive, self-validating marker of safety and conversion prior to catalyst filtration.

  • Preparation: Charge a 20 L Hastelloy pressure reactor with 10% Pd/C (50% wet, 0.12 kg ) and Methanol (12 L) under a nitrogen atmosphere. Add the azide intermediate ( 1.2 kg,7.10 mol ).

  • Reaction: Purge the reactor with N2​ ( ), followed by H2​ ( ). Pressurize with H2​ to 3 bar.

  • Monitoring: Stir at 25∘C . Critical Safety Note: The reduction releases N2​ gas and is highly exothermic. Vent the reactor periodically to maintain H2​ partial pressure and control the exotherm.

  • IPC: After 8 hours (or when gas uptake ceases), pull a sample for FTIR (ATR). Ensure the ∼2100 cm−1 band is completely absent.

  • Workup: Filter the mixture through a Celite pad under N2​ to remove the catalyst. Concentrate the filtrate carefully (product is volatile) to yield the free base amine.

Step 4: Crystallization of the Hydrochloride Salt

Self-Validating Principle: MTBE acts as an anti-solvent. Because the targeted hydrochloride salt is highly polar, it crashes out of the MTBE/Isopropanol matrix immediately, leaving less polar organic impurities fully dissolved in the mother liquor.

  • Preparation: Dissolve the free base amine ( 1.0 kg,6.99 mol ) in MTBE (5 L) in a 10 L glass-lined reactor. Cool the solution to 0∘C .

  • Reaction: Slowly dose 5-6 N HCl in Isopropanol (1.5 L) while maintaining the internal temperature <10∘C . A dense white precipitate will form immediately.

  • Maturation: Stir the slurry for 2 hours at 0∘C to maximize crystal yield.

  • Isolation: Filter the solid through a Nutsche filter and wash the filter cake with cold MTBE (2 L).

  • Drying: Dry the product in a vacuum oven at 40∘C to a constant weight to afford 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride as a highly pure, white crystalline solid.

References

  • Chiral Synthesis via Organoboranes. 40. Selective Reductions. 55. A Simple One-Pot Synthesis of the Enantiomers of (Trifluoromethyl)oxirane. A General Synthesis in High Optical Purities of α-Trifluoromethyl Secondary Alcohols via the Ring-Cleavage Reactions of the Epoxide. Ramachandran, P. V., Gong, B., & Brown, H. C. Journal of Organic Chemistry, 1995, 60(1), 41-46.[Link]

  • Phase-transfer catalysis. A general green methodology in organic synthesis. Makosza, M. Pure and Applied Chemistry, 2000, 72(7), 1399-1403.[Link]

  • Azides: their preparation and synthetic uses. Scriven, E. F. V., & Turnbull, K. Chemical Reviews, 1988, 88(2), 297-368.[Link]

  • Handbook of Pharmaceutical Salts Properties, Selection, and Use. Stahl, P. H., & Wermuth, C. G. (Eds.). John Wiley & Sons, 2011.[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride in DCM

Welcome to the technical support center for 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride (CAS 1306603-48-4). This guide is designed for researchers, scientists, and drug development professionals to navigate and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride (CAS 1306603-48-4). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges, with a primary focus on its low solubility in dichloromethane (DCM).

Frequently Asked Questions (FAQs)

Q1: Why is my 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride not dissolving in Dichloromethane (DCM)?

A1: The low solubility of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride in DCM is primarily due to a mismatch in polarity. As an amine salt, it is a polar, ionic compound.[1][2] Dichloromethane, while being a polar aprotic solvent, is not sufficiently polar to effectively solvate the charged amine hydrochloride. The strong ionic interactions within the salt's crystal lattice are not easily overcome by the weaker dipole-ion interactions with DCM molecules.

Troubleshooting Guide: Enhancing Solubility in DCM

If you are encountering solubility issues with 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride in DCM, the following troubleshooting strategies can be employed. Each approach is grounded in fundamental chemical principles and is accompanied by a detailed experimental protocol.

Strategy 1: In-situ Neutralization to the Free Base

Scientific Rationale: The most effective method to increase the solubility of an amine hydrochloride in a non-polar organic solvent like DCM is to convert it to its free amine form.[3][4] The free base is uncharged and significantly less polar than the hydrochloride salt, aligning with the "like dissolves like" principle of solubility.[5] This neutralization can be performed directly in a biphasic system, allowing for the simultaneous extraction of the free amine into the organic layer.

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride in deionized water.

  • Biphasic System: Transfer the aqueous solution to a separatory funnel and add an equal volume of Dichloromethane (DCM).

  • Neutralization: Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1N sodium hydroxide (NaOH), to the separatory funnel while gently swirling.[6] Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 9-10 to ensure complete deprotonation of the amine.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer (DCM) containing the free amine will be the bottom layer.

  • Collection: Drain the lower organic layer. For optimal recovery, perform two additional extractions of the aqueous layer with fresh DCM.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6] Filter to remove the drying agent and concentrate the solution in-vacuo using a rotary evaporator to obtain the free amine.

dot

Caption: Workflow for in-situ neutralization and extraction.

Strategy 2: Utilizing a Co-solvent System

Scientific Rationale: If the presence of water is detrimental to a subsequent reaction, a co-solvent system can be employed to enhance solubility.[5][7] A small amount of a polar protic solvent, such as methanol or ethanol, can disrupt the crystal lattice of the amine salt and aid in its dissolution in the bulk non-polar solvent.

Experimental Protocol: Co-solvent Addition

  • Suspension: Suspend the 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride in Dichloromethane (DCM).

  • Co-solvent Addition: Add a minimal amount of a polar protic co-solvent (e.g., methanol or ethanol) dropwise while stirring vigorously.

  • Observation: Continue adding the co-solvent until the solid completely dissolves.

  • Sonication (Optional): If dissolution is slow, placing the mixture in an ultrasonic bath can help break up solid aggregates and accelerate the process.[5]

Data Summary: Co-solvent Effectiveness

Co-solventPolarity IndexTypical Volume %Notes
Methanol5.11-5%Highly effective but may be nucleophilic in some reactions.
Ethanol4.32-10%Good alternative to methanol with lower reactivity.
Isopropanol3.95-15%Less polar, may require a larger volume.
Strategy 3: Phase Transfer Catalysis (PTC)

Scientific Rationale: Phase transfer catalysis is a powerful technique for reacting reagents in immiscible phases.[8] A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the ionic amine hydrochloride from a solid or aqueous phase into the organic phase where the reaction occurs.[9][10]

Experimental Protocol: PTC Application

  • Reaction Setup: Combine the 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride, the other reactant(s), and Dichloromethane (DCM) in a reaction vessel.

  • Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of a suitable phase transfer catalyst (e.g., tetrabutylammonium bromide).

  • Biphasic System (if applicable): If a reaction requires a basic aqueous phase, this can be added to the reaction mixture.

  • Reaction Conditions: Proceed with the reaction under the desired temperature and stirring conditions. The catalyst will continuously shuttle the amine salt into the organic phase for reaction.

dot

Caption: Simplified mechanism of Phase Transfer Catalysis.

References

  • 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride — Chemical Substance Information.
  • 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride. Sigma-Aldrich.
  • Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents. Benchchem.
  • Freebase (chemistry). Wikidoc.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Available at: [Link]

  • 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride. PubChem.
  • Why are amine salts soluble in water? Chemistry Stack Exchange.
  • Solubility of Anhalamine Hydrochloride: A Qualitative Overview. Benchchem.
  • How can I free base cystamine dihydrochloride? Chemistry Stack Exchange.
  • Tactics to Improve Solubility. In Royal Society of Chemistry eBooks (pp. 28–59). (2021).
  • Free base. Wikipedia.
  • 3,3,3-Trifluoropropan-1-amine hydrochloride. Sigma-Aldrich.
  • 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride. MilliporeSigma.
  • Phase Transfer Catalysis. ACS Green Chemistry Institute.
  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate.
  • Recent Developments in Enantioselective Phase Transfer Catalysis Using Chiral Ammonium Salts. ResearchGate.
  • Solubility enhancement techniques: A comprehensive review. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1045-1053.
  • How can I neutralize aminehydrochlorides? ResearchGate.
  • Phase Transfer Catalyzed Synthesis of Amides and Esters of 2,4-Dichlorophenoxyacetic Acid. Scilit.
  • SOLUBILITY DATA SERIES.
  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. CORE.
  • Process for the preparation of saturated or unsaturated primary fatty amines. Google Patents.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(11), 1-8.
  • Phase transfer catalysis (PTC). operachem.
  • Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. ResearchGate.
  • 3,3,3-trifluoro-2-methoxypropan-1-amine. Merck.
  • Dichloromethane with Water. IUPAC-NIST Solubilities Database.
  • 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride. BLDpharm.
  • 3,3,3-Trifluoropropene. PubChem.

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Optimization

Technical Support Center: Optimizing Purification of 3,3,3-Trifluoro-2-methoxypropan-1-amine Hydrochloride via Recrystallization

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 3,3,3-trifluoro-2-methoxypropan-...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride by recrystallization. Given the limited specific literature on this compound, this guide integrates fundamental principles of crystallization with insights into the behavior of fluorinated amine salts to empower you to develop a robust purification protocol.

Troubleshooting Guide

This section addresses common challenges encountered during the recrystallization of 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride in a direct question-and-answer format.

Question 1: I've added the hot solvent, but my compound has "oiled out" instead of forming crystals upon cooling. What should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common issue, particularly with salts and compounds that have relatively low melting points.

Potential Causes and Solutions:

  • The solution is too concentrated, or the cooling is too rapid. When a supersaturated solution cools too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice, instead aggregating as a disordered oil.

    • Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly. You can achieve this by leaving the flask at room temperature in an insulated container (e.g., wrapped in glass wool or a towel) before moving it to a colder environment like a refrigerator or an ice bath.

  • The boiling point of the solvent is higher than the melting point of your compound. If the compound melts in the hot solvent before it dissolves, it is likely to separate as an oil on cooling.

    • Solution: Select a solvent with a lower boiling point. This ensures that the dissolution occurs below the compound's melting point.

  • Presence of impurities. Impurities can interfere with crystal lattice formation and promote oiling out.

    • Solution: If the issue persists, it may be necessary to perform a preliminary purification step, such as an acid-base extraction, to remove significant impurities before attempting recrystallization.

Question 2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What's happening?

Answer:

The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated.

Potential Causes and Solutions:

  • Too much solvent was used. This is the most common reason for crystallization failure. The concentration of the solute is too low to reach supersaturation upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can lead to rapid precipitation and trapping of impurities.

  • The compound is highly soluble in the chosen solvent even at low temperatures. An ideal recrystallization solvent shows a steep solubility curve with temperature – high solubility when hot and low solubility when cold.

    • Solution 1: Induce Crystallization. You can try to initiate crystal formation by:

      • Scratching: Gently scratch the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution. This provides a template for further crystal growth.

    • Solution 2: Use a Two-Solvent System. If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the turbidity and then allow the solution to cool slowly. A common combination for amine hydrochlorides is an alcohol (good solvent) and an ether or a hydrocarbon (poor solvent).

Question 3: My recrystallized product is still impure. What went wrong?

Answer:

The presence of impurities after recrystallization suggests that the chosen solvent system did not effectively differentiate between the desired compound and the contaminants, or that the crystallization process itself was too fast.

Potential Causes and Solutions:

  • The impurities have similar solubility to the product. If the impurities are co-crystallizing with your product, a different solvent system is needed.

    • Solution: Perform a new solvent screen to find a solvent that either leaves the impurities dissolved in the cold mother liquor or is a poor solvent for the impurities at high temperatures, allowing for their removal by hot filtration.

  • The solution cooled too quickly. Rapid crystal growth can trap impurities within the crystal lattice.

    • Solution: Repeat the recrystallization, ensuring a much slower cooling rate.

  • The crystals were not washed properly. The mother liquor, which contains the dissolved impurities, can adhere to the surface of the crystals.

    • Solution: After filtration, wash the collected crystals with a small amount of the ice-cold recrystallization solvent. Using cold solvent is crucial to avoid redissolving a significant amount of your product.

Question 4: I'm getting a very low yield. How can I improve it?

Answer:

A low yield can result from several factors during the recrystallization process.

Potential Causes and Solutions:

  • Using too much solvent. As mentioned previously, an excessive amount of solvent will keep more of your product dissolved in the mother liquor, even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization. If crystals form during hot filtration, you will lose product.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by placing them in an oven or by passing hot solvent through the filter paper just before filtering your solution. Using a stemless funnel can also help prevent clogging.

  • Washing the crystals with too much solvent or with solvent that is not cold enough.

    • Solution: Use a minimal amount of ice-cold solvent for washing the crystals on the filter.

  • The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-salt bath) to maximize crystal formation before filtration.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent system for 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride?

A1: Since this is a hydrochloride salt, it is a polar, ionic compound. Therefore, polar solvents are a good starting point. The general principle of "like dissolves like" applies.

Systematic Approach to Solvent Screening:

  • Start with Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are often excellent choices for recrystallizing amine hydrochlorides.

  • Test Solubility at Room and Elevated Temperatures:

    • Place a small amount of your crude compound (e.g., 20-30 mg) in a test tube.

    • Add a small volume of the solvent (e.g., 0.5 mL) at room temperature. Observe the solubility. An ideal solvent will have low solubility at room temperature.

    • If the compound is not soluble at room temperature, heat the mixture to the solvent's boiling point. The compound should be highly soluble at this temperature.

    • Allow the hot solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

  • Consider Mixed Solvent Systems: If no single solvent is ideal, a two-solvent system is a powerful alternative. Common pairs for amine salts include:

    • Ethanol/Diethyl Ether

    • Methanol/Dichloromethane

    • Isopropanol/Hexane

Solvent Selection Decision Tree:

start Start Solvent Screening test_polar Test solubility in a polar protic solvent (e.g., Ethanol, IPA) start->test_polar hot_soluble Is it soluble when hot? test_polar->hot_soluble cold_insoluble Is it insoluble/sparingly soluble when cold? hot_soluble->cold_insoluble Yes test_mixed Try a two-solvent system. (e.g., Alcohol/Ether) hot_soluble->test_mixed No single_solvent Use as a single solvent for recrystallization. cold_insoluble->single_solvent Yes cold_insoluble->test_mixed No dissolve_good Dissolve in a 'good' solvent (e.g., Ethanol). test_mixed->dissolve_good try_another_polar Try a different polar solvent. test_mixed->try_another_polar add_poor Add a 'poor' solvent (e.g., Ether) until turbidity appears. dissolve_good->add_poor heat_clear Heat to clarify, then cool slowly. add_poor->heat_clear mixed_solvent Successful two-solvent recrystallization. heat_clear->mixed_solvent

Caption: A decision tree to guide solvent selection for recrystallization.

Q2: What are the likely impurities in my crude 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride?

A2: Without a specific synthetic route, we can anticipate potential impurities based on common methods for synthesizing fluorinated amines.

Potential Process-Related Impurities:

Impurity TypePotential SourceImpact on Recrystallization
Unreacted Starting Materials Incomplete reaction during the amination or fluorination step.May have significantly different solubility profiles, making them removable by a well-chosen solvent.
Over-alkylation/Di-alkylation Products If the amine is formed via reductive amination or direct alkylation, reaction at the primary amine can lead to secondary or tertiary amine byproducts.These are often less polar than the primary amine hydrochloride and may be more soluble in the mother liquor.
Elimination Byproducts Harsh reaction conditions can sometimes lead to the elimination of HF or other groups, resulting in unsaturated impurities.Polarity will vary depending on the structure.
Residual Reagents and Catalysts Reagents from fluorination (e.g., DAST, Deoxo-Fluor®) or reduction (e.g., borohydrides) and their byproducts.Often highly polar or inorganic, potentially removable by an initial aqueous workup or by selecting a less polar recrystallization solvent.

Q3: How can I assess the purity of my recrystallized product?

A3: A combination of analytical techniques should be used to confirm the purity of your final product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities will generally cause the melting point to be depressed and broadened. While the exact melting point of this compound is not widely published, comparing the melting point of your crude and recrystallized material is a good indicator of successful purification. For reference, the structurally similar 3,3,3-Trifluoropropylamine hydrochloride has a melting point of 222-223 °C.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the structure of your compound and can be used to detect proton-containing impurities. The integration of the peaks should correspond to the number of protons in the molecule.

    • ¹⁹F NMR: This is particularly useful for fluorinated compounds. A pure sample should show a clean signal for the -CF₃ group. The presence of other fluorine-containing impurities would be readily apparent.

    • ¹³C NMR: Provides further confirmation of the carbon skeleton and can reveal the presence of structurally similar impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A pure compound should ideally show a single peak. By using a suitable column (e.g., C18) and mobile phase, you can quantify the purity and detect even trace amounts of impurities. A diode-array detector (DAD) or a mass spectrometer (MS) as the detector can provide additional structural information about any observed impurities. For amines, derivatization may sometimes be used to improve detection.[2][3][4]

Detailed Experimental Protocol (General)

This protocol provides a general workflow for the recrystallization of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride. The specific solvent and volumes should be determined by preliminary screening as described in the FAQs.

Materials:

  • Crude 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride

  • Recrystallization solvent(s) (e.g., isopropanol, ethanol/diethyl ether)

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Workflow Diagram:

start Start: Crude Product dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filter Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filter cool_rt Cool slowly to room temperature hot_filter->cool_rt cool_ice Cool in an ice bath to maximize crystallization cool_rt->cool_ice filter_collect Collect crystals by vacuum filtration cool_ice->filter_collect wash Wash crystals with a small amount of ice-cold solvent filter_collect->wash dry Dry the purified crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: A general workflow for the recrystallization process.

Step-by-Step Procedure:

  • Dissolution: Place the crude 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride in an Erlenmeyer flask. Add a stir bar. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent portion-wise to the flask containing the crude product while stirring and heating until the solid just dissolves. Expert Tip: It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If you observe any insoluble impurities in the hot solution, you must perform a hot gravity filtration. Pre-heat a stemless funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the amount of crystallized product.

  • Crystal Collection: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent to ensure a good seal. Turn on the vacuum and pour the cold slurry of crystals into the funnel.

  • Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the crystals to a watch glass and allow them to dry completely. The purity of the final product should be assessed using the methods described in the FAQs.

References

  • PubChem. 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride. Available at: [Link]

  • ResearchGate. A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. Available at: [Link]

  • PMC. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹⁹F NMR Chemical Shift of 3,3,3-Trifluoro-2-methoxypropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable too...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool. Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range make it exceptionally powerful for characterizing fluorinated molecules, which are increasingly prevalent in pharmaceuticals.[1][2][3] This guide provides an in-depth analysis of the expected ¹⁹F NMR chemical shift for 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride, placed in context with related fluorinated compounds. We will explore the theoretical underpinnings of its chemical shift, compare it with structurally similar molecules, and provide a detailed experimental protocol for its determination.

The Significance of the Trifluoromethyl Group in ¹⁹F NMR

The trifluoromethyl (CF₃) group is a common motif in medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. In ¹⁹F NMR, the chemical shift of a CF₃ group is a sensitive probe of its local electronic environment.[4] Unlike proton (¹H) NMR, where diamagnetic effects dominate, ¹⁹F chemical shifts are heavily influenced by the paramagnetic contribution, leading to a much larger spectral dispersion of over 800 ppm.[5] This sensitivity allows for the detection of subtle changes in molecular structure and environment.

Predicting the Chemical Shift of 3,3,3-Trifluoro-2-methoxypropan-1-amine Hydrochloride

The structure of our target molecule features a CF₃ group attached to a carbon that is also bonded to a methoxy (-OCH₃) group and an aminomethyl (-CH₂NH₃⁺) group (in its hydrochloride salt form). The electronegative oxygen of the methoxy group and the positively charged nitrogen of the protonated amine will exert an electron-withdrawing inductive effect on the CF₃ group. This withdrawal of electron density is expected to deshield the fluorine nuclei, resulting in a downfield shift (a less negative value) compared to a simple aliphatic trifluoride.

Comparative Analysis with Structurally Related Compounds

To contextualize our prediction, let's compare the expected chemical shift of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride with other trifluoromethyl-containing compounds. The typical chemical shift range for CF₃ groups is approximately -55 to -90 ppm relative to CFCl₃ at 0 ppm.[6]

CompoundFunctional GroupsExpected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)Rationale
3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride -CF₃, -OCH₃, -CH₂NH₃⁺-70 to -80The combined electron-withdrawing effects of the methoxy and protonated amine groups lead to a deshielded environment for the fluorine nuclei.
Trifluoroacetic acid (TFA)-CF₃, -COOH-76.55The strongly electron-withdrawing carboxylic acid group causes significant deshielding.[7][8]
Trifluorotoluene-CF₃, -C₆H₅-63.72The aromatic ring has a notable effect on the chemical shift.[7]
1,1,1-Trifluoroethane-CF₃, -CH₃~ -60 to -70A simple aliphatic CF₃ group, serving as a baseline for comparison.

This comparison suggests that the chemical shift of our target compound will likely fall in the downfield end of the typical aliphatic CF₃ range, influenced by the adjacent electron-withdrawing substituents.

The Critical Role of Experimental Conditions

It is crucial to emphasize that the ¹⁹F NMR chemical shift is not an immutable constant. Several experimental parameters can significantly influence its value:

  • Solvent Effects: The choice of solvent can alter the chemical shift by several ppm due to intermolecular interactions like hydrogen bonding and dipole-dipole forces that change the electronic environment of the fluorine nucleus.[5][9] Polar solvents, in particular, can lead to more pronounced shifts.[4]

  • Temperature and Concentration: These factors can affect conformational equilibria and intermolecular interactions, thereby influencing the observed chemical shift.[5]

  • Reference Standard: Consistent and accurate referencing is paramount. While CFCl₃ is the primary standard, secondary standards like trifluoroacetic acid are often used for convenience.[3][7][8]

Experimental Protocol for ¹⁹F NMR Analysis

The following section outlines a detailed, step-by-step methodology for the accurate determination of the ¹⁹F NMR chemical shift of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride.

Objective: To acquire a high-resolution ¹⁹F NMR spectrum of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride and determine its chemical shift relative to an internal standard.

Materials:

  • 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

  • Internal reference standard (e.g., Trifluoroacetic acid or another suitable fluorinated compound with a known, sharp signal)

  • NMR tubes

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride into a clean, dry NMR tube.

    • Add approximately 0.6 mL of the chosen deuterated solvent.

    • Add a small, precisely known amount of the internal reference standard.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

  • NMR Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Tune and match the fluorine probe to the correct frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass the expected chemical shift range of both the analyte and the reference.

    • Use a calibrated 90° pulse.

    • Set the relaxation delay to be at least 5 times the longest T₁ of the fluorine nuclei to ensure quantitative results.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Proton decoupling is typically applied to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the peak of the internal reference standard to its known literature value.

    • Integrate the signals if quantitative analysis is required.

Data Interpretation:

The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group, provided that proton decoupling is employed. The chemical shift of this singlet, referenced to the internal standard, provides the experimental value for 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride under the specific experimental conditions.

Visualizing the Workflow and Structural Influences

To further clarify the experimental process and the factors influencing the chemical shift, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_process Data Processing & Analysis prep1 Weigh Compound & Standard prep2 Add Deuterated Solvent prep1->prep2 prep3 Dissolve Sample prep2->prep3 nmr1 Insert Sample prep3->nmr1 nmr2 Tune, Lock & Shim nmr1->nmr2 nmr3 Acquire Data nmr2->nmr3 proc1 Fourier Transform nmr3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference & Interpret proc2->proc3

Caption: A streamlined workflow for the determination of the ¹⁹F NMR chemical shift.

chemical_shift_influences center ¹⁹F Chemical Shift of CF₃ Group substituents Electronic Effects (Inductive/Resonance) center->substituents solvent Solvent Interactions (H-bonding, Polarity) center->solvent temp_conc Temperature & Concentration center->temp_conc hybridization Carbon Hybridization (sp³, sp², sp) center->hybridization

Caption: Key factors influencing the ¹⁹F NMR chemical shift of a trifluoromethyl group.

Conclusion

The ¹⁹F NMR chemical shift of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride is a valuable parameter for its structural characterization. Based on the electron-withdrawing nature of the adjacent methoxy and protonated amine groups, a chemical shift in the range of -70 to -80 ppm is anticipated. However, the definitive value must be determined experimentally under carefully controlled conditions. This guide provides the theoretical framework, comparative data, and a robust experimental protocol to enable researchers to confidently perform and interpret such measurements, contributing to the advancement of fluorine-containing drug development programs.

References

  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals - Benchchem.
  • 19F NMR Reference Standards.
  • Unusually Large Effects of Charge‐assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry - PMC.
  • Certified Reference M
  • 19F NMR Reference Standards Guide | PDF - Scribd.
  • Nuclear Magnetic Resonance Studies of Solvation of Halides: 19 F Studies of Solvent and Counterion Effects on Chemical Shift - Canadian Science Publishing.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
  • The 19F NMR shifts are not a measure for the nakedness of the fluoride anion | Request PDF - ResearchG
  • Using Benchtop 19F NMR to Evalu
  • 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids.
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega.
  • 19 F-NMR analyses enabled by direct trifluoromethylation. (a) 19 F-NMR...
  • New Frontiers and Developing Applic

Sources

Comparative

A Senior Application Scientist's Guide: Comparing 3,3,3-Trifluoro-2-methoxypropan-1-amine HCl and its Non-fluorinated Analog

Introduction In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2][3] This is due to fluorine's unique ability to mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2][3] This is due to fluorine's unique ability to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, basicity (pKa), and lipophilicity, often leading to improved drug candidates.[1][4][5] This guide provides a comparative analysis of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride and its non-fluorinated counterpart, 2-methoxypropan-1-amine . We will explore the predictable yet profound impact of the trifluoromethyl (-CF₃) group on key molecular attributes relevant to drug development and provide a framework of standard experimental protocols to validate these effects.

The introduction of a trifluoromethyl group is a widely used strategy to enhance metabolic stability and fine-tune the electronic properties of a molecule.[1][6][7] The -CF₃ group, with its high electronegativity and steric profile similar to a chlorine atom, serves as a bioisostere for methyl or other small alkyl groups, offering a powerful tool to overcome common developmental hurdles.[1][6][8]

Molecular Profile Analysis: A Tale of Two Analogs

The core structural difference between our two compounds of interest is the replacement of a methyl group with a trifluoromethyl group. This seemingly simple substitution has significant downstream consequences for the molecule's behavior in a biological system.

Physicochemical Property Comparison

A molecule's journey through the body is dictated by its physicochemical properties. The trifluoromethyl group's potent electron-withdrawing nature is expected to dramatically alter the amine's basicity (pKa) and the molecule's overall lipophilicity (logP).

Property2-methoxypropan-1-amine (Analog A)3,3,3-Trifluoro-2-methoxypropan-1-amine (Analog B)Rationale for Predicted Difference
Molecular Weight 89.14 g/mol [9][10][11]157.11 g/mol (for free base)Addition of three fluorine atoms in place of three hydrogen atoms.
Predicted pKa ~8.84 - 9.5~5.5 - 6.5The strong electron-withdrawing inductive effect of the -CF₃ group significantly reduces the electron density on the nitrogen atom, making the lone pair less available for protonation and thus lowering the basicity.[3][4][12][13]
Predicted XLogP3 -0.4[9][11][14]~1.0 - 1.5While fluorine is highly electronegative, the -CF₃ group is also lipophilic, generally increasing the octanol-water partition coefficient.[1][6]

Note: Predicted values are estimations based on established principles and data from similar chemical structures. Experimental verification is crucial.

Experimental Deep Dive: A Comparative Framework

To empirically validate the predicted differences between these two analogs, a series of standardized in vitro assays are essential. The following section details the causality behind these experimental choices and provides condensed protocols.

The Inductive Effect of the Trifluoromethyl Group

The trifluoromethyl group's influence on the amine's basicity is a direct result of its strong electron-withdrawing inductive effect. This effect propagates through the carbon skeleton, reducing the electron density on the nitrogen atom.

Caption: Inductive electron withdrawal by the -CF₃ group reduces the basicity of the amine.

Protocol 1: pKa Determination via Potentiometric Titration

Rationale: The pKa of the primary amine is critical as it determines the ionization state at physiological pH (~7.4). A lower pKa for the fluorinated analog means it will be less protonated, which can improve membrane permeability and alter target binding interactions.[3][12] Potentiometric titration is a reliable method for accurately determining pKa values.[15]

Methodology:

  • Preparation: Calibrate a pH meter with standard buffers (pH 4, 7, 10).[16][15] Prepare a ~1 mM solution of the test compound (hydrochloride salt) in deionized water or a suitable buffer with constant ionic strength (e.g., using 0.15 M KCl).[16][15]

  • Titration: Place the solution in a temperature-controlled vessel and purge with nitrogen to remove dissolved CO₂.[16][15]

  • Data Collection: Gradually add a standardized solution of 0.1 M NaOH in small increments. Record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[16][17]

Protocol 2: Lipophilicity Assessment (LogP/LogD) by Shake-Flask Method

Rationale: Lipophilicity, measured as the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[18][19] The shake-flask method, while time-consuming, is considered the gold standard for LogP determination.[18][20][21]

Methodology:

  • System Preparation: Use n-octanol and a buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD) as the two phases. Pre-saturate the n-octanol with the buffer and vice-versa.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Add the other phase to a flask and shake vigorously until equilibrium is reached (this can take several hours).[21][22]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogP (or LogD) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[18]

Protocol 3: In Vitro Metabolic Stability using Human Liver Microsomes (HLM)

Rationale: The trifluoromethyl group is known to block metabolic attack at or near its point of attachment due to the strength of the C-F bond.[1][7] This "metabolic switching" can significantly increase a drug's half-life.[7] An HLM assay provides a robust in vitro system to assess a compound's susceptibility to metabolism by key drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily.[7][23][24][25]

Methodology:

  • Reagent Preparation: Thaw cryopreserved Human Liver Microsomes (HLM) at 37°C. Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (at a low concentration, e.g., 1 µM), and HLM.[26]

  • Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the cofactor NADPH.[24][25]

  • Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[23]

Anticipated Metabolic Pathways

The presence of the -CF₃ group is expected to block metabolism at the C3 position. For the non-fluorinated analog, this position (a methyl group) would be a likely site for hydroxylation by CYP enzymes. The methoxy group (-OCH₃) is another potential site for O-demethylation in both analogs.

Metabolic_Pathways cluster_A Analog A: 2-methoxypropan-1-amine cluster_B Analog B: 3,3,3-Trifluoro-2-methoxypropan-1-amine A_parent H₃C-CH(OCH₃)-CH₂-NH₂ A_met1 HO-CH₂-CH(OCH₃)-CH₂-NH₂ (C3-Hydroxylation) A_parent->A_met1 CYP450 A_met2 H₃C-CH(OH)-CH₂-NH₂ (O-Demethylation) A_parent->A_met2 CYP450 B_parent F₃C-CH(OCH₃)-CH₂-NH₂ B_met1 Metabolism Blocked B_parent->B_met1 C-F bond strength B_met2 F₃C-CH(OH)-CH₂-NH₂ (O-Demethylation) B_parent->B_met2 CYP450

Caption: Predicted metabolic pathways for fluorinated vs. non-fluorinated analogs.

Synthesis Considerations

The introduction of a trifluoromethyl group often requires specialized synthetic methods. While the non-fluorinated analog can be synthesized through more conventional routes, the synthesis of 3,3,3-Trifluoro-2-methoxypropan-1-amine typically involves precursors like 3,3,3-trifluoropropene or related building blocks and may utilize specific trifluoromethylation reagents.[6][27][28] Researchers should consider the accessibility and cost of these specialized reagents during project planning.

Interpreting the Data: Implications for Drug Development

The collective data from these analyses will paint a clear picture of the trifluoromethyl group's influence.

  • Lower pKa: The fluorinated analog will be less basic. This can be advantageous for CNS drugs by reducing P-glycoprotein (Pgp) efflux and improving blood-brain barrier penetration.[4][29] It also reduces the likelihood of off-target effects associated with highly basic amines, such as hERG channel inhibition.

  • Increased Lipophilicity: A higher LogP/LogD may enhance membrane permeability and binding to hydrophobic pockets in a target protein. However, excessively high lipophilicity can lead to poor solubility and increased metabolic turnover at other sites, so a balance must be struck.[3]

  • Enhanced Metabolic Stability: A longer in vitro half-life for the fluorinated compound is a strong indicator of improved metabolic stability.[7][30] This often translates to a longer in vivo half-life, potentially allowing for lower or less frequent dosing.[2][7]

Sources

Validation

Mechanistic Mass Spectrometry Profiling: 3,3,3-Trifluoro-2-methoxypropan-1-amine vs. Aliphatic Alternatives

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary The incorporation of trifluoromethyl (-CF3) groups...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

The incorporation of trifluoromethyl (-CF3) groups into aliphatic scaffolds is a cornerstone strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity. However, this electron-withdrawing modification drastically alters the molecule's behavior during Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides an in-depth mechanistic analysis of the fragmentation patterns of 3,3,3-Trifluoro-2-methoxypropan-1-amine HCl , comparing its collision-induced dissociation (CID) profile against its non-fluorinated analog, 2-methoxypropan-1-amine.

Mechanistic Causality in ESI-MS/MS Fragmentation

Understanding the mass spectrometry profile of 3,3,3-Trifluoro-2-methoxypropan-1-amine requires analyzing the interplay between its three functional groups: the primary amine, the methoxy ether, and the trifluoromethyl group.

Upon positive Electrospray Ionization (ESI+), the highly basic primary amine readily accepts a proton to form the [M+H]+ precursor ion at m/z 144.06 [1]. When subjected to CID, the molecule exhibits specific, energy-dependent fragmentation pathways:

  • Pathway A: Alpha-Cleavage (The Dominant Route): Alpha-cleavage dominates the fragmentation of aliphatic amines[2]. The C-C bond adjacent to the nitrogen atom (the α-bond) cleaves, expelling a neutral radical (C3H6F3O•). The charge is retained on the nitrogen fragment because the resulting iminium cation ([CH2=NH2]+) at m/z 30 is highly resonance-stabilized[3].

  • Pathway B: The "Fluorine Effect" on Neutral Losses: In standard aliphatic amines, the neutral loss of ammonia (-17 Da) is a common secondary pathway. However, in 3,3,3-trifluoro-2-methoxypropan-1-amine, the strongly electron-withdrawing -CF3 group inductively destabilizes any potential carbocation that would form upon NH3 loss. Consequently, this pathway is heavily suppressed.

  • Pathway C: Inductive HF Loss: At higher collision energies, fluorinated aliphatic systems often undergo a characteristic neutral loss of hydrogen fluoride (-20 Da), yielding a minor fragment at m/z 124.

MS_Fragmentation Parent [M+H]+ m/z 144.06 Protonated Precursor Alpha Alpha-Cleavage m/z 30.03 [CH2=NH2]+ (Base Peak) Parent->Alpha β-bond cleavage (-114 Da) LossNH3 Neutral Loss m/z 127.04 [M+H - NH3]+ (Suppressed) Parent->LossNH3 - NH3 (-17 Da) LossMeOH Neutral Loss m/z 112.04 [M+H - CH3OH]+ Parent->LossMeOH - CH3OH (-32 Da) LossHF Inductive Loss m/z 124.06 [M+H - HF]+ Parent->LossHF - HF (-20 Da)

Figure 1: Predictive ESI-MS/MS fragmentation pathways for 3,3,3-Trifluoro-2-methoxypropan-1-amine.

Comparative Performance Guide

To objectively evaluate the MS performance of 3,3,3-Trifluoro-2-methoxypropan-1-amine, we must compare it to its non-fluorinated structural alternative, 2-Methoxypropan-1-amine . The table below summarizes how the -CF3 group shifts the quantitative data and overall ionization efficiency.

Analytical Feature3,3,3-Trifluoro-2-methoxypropan-1-amine2-Methoxypropan-1-amine (Alternative)Causality / Mechanistic Insight
Formula C4H8F3NOC4H11NOThe substitution of 3 hydrogen atoms for fluorine increases exact mass by 54 Da.
Precursor Ion [M+H]+ m/z 144.06m/z 90.09Standard ESI+ protonation at the primary amine.
Primary Base Peak m/z 30.03 ([CH2=NH2]+)m/z 30.03 ([CH2=NH2]+)Alpha-cleavage remains the lowest-energy fragmentation barrier for both compounds[4].
Secondary Fragments m/z 124 (-HF), m/z 112 (-CH3OH)m/z 73 (-NH3), m/z 58 (-CH3OH)CF3 destabilizes the carbocation, suppressing NH3 loss while introducing HF loss.
ESI+ Ionization Efficiency ModerateHighThe electron-withdrawing CF3 group reduces the basicity (pKa) of the primary amine.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

Because small, polar aliphatic amines exhibit poor retention on standard reversed-phase C18 columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is required to prevent the analyte from eluting in the void volume.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 3,3,3-Trifluoro-2-methoxypropan-1-amine HCl standard.

  • Dissolve in 1.0 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.

  • Dilute the stock to a final working concentration of 100 ng/mL using 95% Acetonitrile containing 0.1% Formic Acid (to match the initial HILIC mobile phase conditions and ensure complete protonation).

Step 2: Chromatographic Separation (HILIC)
  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 95% B. Hold for 1.0 min. Ramp to 50% B over 4.0 mins. Return to 95% B at 5.1 mins to re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (ESI+ CID)
  • Instrument Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 2.8 kV (Kept slightly lower than standard 3.5 kV to prevent in-source fragmentation of the labile aliphatic chain).

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Energy (CE) Optimization:

    • For Transition 144.1 → 30.0 (Quantifier): CE = 15 eV.

    • For Transition 144.1 → 124.1 (Qualifier): CE = 25 eV.

References[2] Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Source: libretexts.org. URL: https://chem.libretexts.org/[1] 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride - PubChemLite. Source: uni.lu (PubChem Database). URL: https://pubchem.ncbi.nlm.nih.gov/[4] Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Source: researchgate.net. URL: https://www.researchgate.net/[3] Spotting Fragmentation Patterns When Using Mass Spectrometry - G-Biosciences. Source: gbiosciences.com. URL: https://www.gbiosciences.com/

Sources

Comparative

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies Using 3,3,3-Trifluoro-2-methoxypropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodyna...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, is a cornerstone of this process.[1] This guide provides an in-depth technical overview of the application of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride as a bioisosteric building block. We will explore the rationale behind its use, compare its potential impact on key drug-like properties with non-fluorinated and other fluorinated analogs, and provide detailed experimental protocols for the evaluation of these properties.

The Rationale for Fluorination in the Aminopropanol Scaffold

The 1-amino-2-propanol scaffold is a common motif in many biologically active compounds. However, it can be susceptible to metabolic degradation, and its physicochemical properties may not be optimal for a given therapeutic target. The introduction of fluorine, particularly a trifluoromethyl (CF3) group, is a well-established strategy to address these limitations.[2][3] The incorporation of a CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[4][5]

The 3,3,3-Trifluoro-2-methoxypropan-1-amine moiety offers a unique combination of features:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[6] This can significantly increase a drug's half-life and bioavailability.[7]

  • Increased Lipophilicity: The CF3 group generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cell uptake.[2][8] However, the effect of fluorination on lipophilicity can be complex and is influenced by the overall molecular context.[9][10]

  • Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the neighboring amine, which can influence its ionization state at physiological pH and, consequently, its interaction with the biological target and its ADME properties.[10]

  • Conformational Effects: The steric bulk of the CF3 group can influence the conformational preferences of the molecule, potentially leading to a more favorable binding orientation with the target protein.

The methoxy group at the 2-position can also play a crucial role in modulating the molecule's properties, including its hydrogen bonding capacity and overall polarity.

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

To illustrate the potential impact of incorporating the 3,3,3-Trifluoro-2-methoxypropan-1-amine scaffold, we will present a comparative analysis based on data from analogous fluorinated and non-fluorinated compounds.

Physicochemical Properties

The following table summarizes key physicochemical properties that are critical for a drug candidate's success. The values for the hypothetical parent compound and its fluorinated analog are illustrative and based on general trends observed in medicinal chemistry.

PropertyNon-Fluorinated Analog (1-aminopropan-2-ol)Fluorinated Analog (3,3,3-Trifluoro-2-methoxypropan-1-amine)Rationale for Change
Molecular Weight 75.11 g/mol 143.11 g/mol Addition of CF3 and CH3O groups.
Predicted logP -1.1~0.3[11]The trifluoromethyl group significantly increases lipophilicity.
Predicted pKa ~9.5Lowered (e.g., ~8.5)The electron-withdrawing CF3 group reduces the basicity of the amine.[10]
Pharmacokinetic Properties

The introduction of the trifluoromethyl group is expected to have a significant impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.

ADME ParameterExpected Outcome for Non-Fluorinated AnalogExpected Outcome for Fluorinated AnalogSupporting Rationale
Metabolic Stability LowerHigherThe C-F bond is highly resistant to enzymatic cleavage, blocking oxidative metabolism.[2][6]
Membrane Permeability ModerateHigherIncreased lipophilicity generally leads to improved passive diffusion across cell membranes.[2]
Oral Bioavailability VariablePotentially ImprovedA combination of increased metabolic stability and permeability can lead to higher oral bioavailability.[7]

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of using 3,3,3-Trifluoro-2-methoxypropan-1-amine, a series of in vitro assays are essential. Below are detailed protocols for two fundamental assays in early drug discovery.

In Vitro Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[7]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and non-fluorinated analog (e.g., 10 mM stock solutions in DMSO)

  • Pooled liver microsomes (from human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * V), where V is the incubation volume.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Compound Mix Mix Compound->Mix Microsomes Microsomes Microsomes->Mix Buffer Buffer Buffer->Mix Pre-incubate (37°C) Pre-incubate (37°C) Mix->Pre-incubate (37°C) Add NADPH Add NADPH Pre-incubate (37°C)->Add NADPH Incubate (37°C) Incubate (37°C) Add NADPH->Incubate (37°C) Sample at Timepoints Sample at Timepoints Incubate (37°C)->Sample at Timepoints Quench with ACN Quench with ACN Sample at Timepoints->Quench with ACN Centrifuge Centrifuge Quench with ACN->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for the in vitro microsomal stability assay.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is the gold standard for predicting in vivo drug absorption.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., high permeability: propranolol; low permeability: atenolol)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow permeability assay to ensure the integrity of the cell junctions.

  • Permeability Assay (A-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution (in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS. Also, take a sample from the apical side at the beginning and end of the experiment.

  • Permeability Assay (B-A):

    • Perform the same procedure as in step 3, but add the test compound to the basolateral (donor) side and sample from the apical (receiver) side. This helps to assess active efflux.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux transporters.

G cluster_assay Permeability Assay Seed Caco-2 cells Seed Caco-2 cells Differentiate for 21-25 days Differentiate for 21-25 days Seed Caco-2 cells->Differentiate for 21-25 days Check Monolayer Integrity (TEER, Lucifer Yellow) Check Monolayer Integrity (TEER, Lucifer Yellow) Differentiate for 21-25 days->Check Monolayer Integrity (TEER, Lucifer Yellow) A-B Permeability Assay A-B Permeability Assay Check Monolayer Integrity (TEER, Lucifer Yellow)->A-B Permeability Assay Apical to Basolateral B-A Permeability Assay B-A Permeability Assay Check Monolayer Integrity (TEER, Lucifer Yellow)->B-A Permeability Assay Basolateral to Apical Incubate (37°C) Incubate (37°C) A-B Permeability Assay->Incubate (37°C) B-A Permeability Assay->Incubate (37°C) Sample Receiver Chamber Sample Receiver Chamber Incubate (37°C)->Sample Receiver Chamber Incubate (37°C)->Sample Receiver Chamber LC-MS/MS Analysis LC-MS/MS Analysis Sample Receiver Chamber->LC-MS/MS Analysis Calculate Papp and ER Calculate Papp and ER LC-MS/MS Analysis->Calculate Papp and ER

Caption: General workflow for the Caco-2 permeability assay.

Conclusion

The strategic incorporation of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride into drug candidates represents a compelling bioisosteric replacement strategy. The trifluoromethyl group can confer significant advantages in terms of metabolic stability and membrane permeability, while the methoxy and amine functionalities provide opportunities for further molecular interactions and property modulation. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these potential benefits. By employing these methods, researchers can make data-driven decisions in the design and optimization of novel therapeutics with improved pharmacokinetic profiles.

References

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. ACS Publications. Available at: [Link]

  • Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora. Available at: [Link]

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PMC. Available at: [Link]

  • Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate. Available at: [Link]

  • Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management. Chapman University Digital Commons. Available at: [Link]

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. Available at: [Link]

  • Bioisosteres and Scaffold Hopping in Medicinal Chemistry. SlideShare. Available at: [Link]

  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. Available at: [Link]

  • Bioisosteres in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. IP Innovative Publication. Available at: [Link]

  • 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride. PubChem. Available at: [Link]

  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). PMC. Available at: [Link]

  • 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride — Chemical Substance Information. Chemwatch. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl-2,2-dimethylcyclopropanecar bonyl)-3-Substituted Phenyl Thiourea. ResearchGate. Available at: [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. PMC. Available at: [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]

  • Importance of fluorination in medicinal chemistry and approaches to... ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Analysis of the Reactivity of 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride and 2,2,2-Trifluoroethylamine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast array of fluorinated building blocks, trifluoro-substituted amines are of particular interest due to their ability to serve as isosteres for other functional groups and to introduce unique electronic and steric effects.[3][4] This guide provides an in-depth comparative analysis of the reactivity of two key trifluoro-substituted primary amines: 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride and 2,2,2-Trifluoroethylamine.

This document will delve into the structural and electronic differences between these two reagents and how these factors influence their reactivity in common synthetic transformations. We will explore key considerations for their use in nucleophilic substitutions, acylations, and reductive aminations, supported by experimental insights and established chemical principles.

Structural and Physicochemical Properties

A fundamental understanding of the structural and electronic properties of each amine is crucial for predicting their reactivity.

Property3,3,3-Trifluoro-2-methoxypropan-1-amine HCl2,2,2-Trifluoroethylamine
CAS Number 1306603-48-4[5]753-90-2[3][6]
Molecular Formula C4H9ClF3NOC2H4F3N[3][7]
Molecular Weight 179.57 g/mol (as hydrochloride)99.06 g/mol [3]
Appearance SolidColorless to light yellow clear liquid[3][6]
Boiling Point Not available36-37 °C[3][6]
pKa (of conjugate acid) Estimated to be lower than trifluoroethylamine due to the additional electron-withdrawing methoxy group.5.7[8]

Key Structural Differences:

The primary distinction between the two molecules lies in the substitution pattern on the carbon chain. 2,2,2-Trifluoroethylamine features a trifluoromethyl group directly adjacent to the aminomethyl group (a β-trifluoromethylamine). In contrast, 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride possesses a trifluoromethyl group at the γ-position relative to the nitrogen atom, with a methoxy group at the β-position. The latter is also supplied as a hydrochloride salt, which necessitates neutralization before its use as a nucleophile.

Comparative Reactivity Analysis

The differences in structure and electronic properties directly translate to distinct reactivity profiles for these two amines.

Nucleophilicity and Basicity

The electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity and nucleophilicity of the amine functionality in both compounds compared to their non-fluorinated analogs.[2] The pKa of the conjugate acid of 2,2,2-trifluoroethylamine is 5.7, which is considerably lower than that of ethylamine (pKa ≈ 10.7).[8] This reduced basicity is a direct consequence of the inductive effect of the fluorine atoms, which destabilizes the positive charge on the ammonium ion.

It is important to note that 3,3,3-Trifluoro-2-methoxypropan-1-amine is supplied as a hydrochloride salt.[5] This means that a stoichiometric amount of base must be added to the reaction mixture to generate the free amine before it can act as a nucleophile. The choice of base is critical to avoid unwanted side reactions.

Steric Hindrance

Steric hindrance plays a significant role in determining the rate and feasibility of chemical reactions.[9][10] It refers to the spatial arrangement of atoms that can impede the approach of a reacting species.[9]

  • 2,2,2-Trifluoroethylamine: This amine is relatively small and experiences minimal steric hindrance around the nitrogen atom. The trifluoromethyl group is located on the adjacent carbon, but its rotational freedom allows for a conformation that minimizes steric clash during reactions.

  • 3,3,3-Trifluoro-2-methoxypropan-1-amine: The presence of a methoxy group at the β-position introduces additional steric bulk closer to the amine nitrogen compared to 2,2,2-trifluoroethylamine.[11] This increased steric hindrance can slow down the rate of reactions, particularly with sterically demanding electrophiles.[12]

The interplay between electronic effects and steric hindrance dictates the overall reactivity of these amines in various transformations.

Experimental Protocols and Applications

The choice between these two amines often depends on the specific requirements of the synthetic transformation.

Nucleophilic Substitution Reactions

In SN2 reactions, the nucleophilicity of the amine is a key determinant of the reaction rate. Due to its higher basicity and lower steric hindrance, 2,2,2-trifluoroethylamine is generally the more reactive nucleophile in substitution reactions with primary and secondary alkyl halides or sulfonates.

Experimental Protocol: N-Alkylation of 2,2,2-Trifluoroethylamine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Product A 2,2,2-Trifluoroethylamine E Stir at RT or heat A->E B Alkyl Halide (e.g., Benzyl Bromide) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetonitrile) D->E F Filter E->F G Concentrate F->G H Purify (e.g., Chromatography) G->H I N-Alkylated Product H->I

Caption: General workflow for the N-alkylation of 2,2,2-trifluoroethylamine.

Methodology:

  • To a solution of 2,2,2-trifluoroethylamine (1.0 eq) and an appropriate alkyl halide (1.1 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 2,2,2-trifluoroethylamine.

For 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride , the hydrochloride salt must first be neutralized. A non-nucleophilic base such as triethylamine or diisopropylethylamine is typically used. The lower nucleophilicity and greater steric hindrance of this amine may necessitate harsher reaction conditions (higher temperatures, longer reaction times) to achieve comparable yields to 2,2,2-trifluoroethylamine.

Acylation Reactions

In acylation reactions with acid chlorides or anhydrides, both amines can be effectively used. The reactivity difference is generally less pronounced than in SN2 reactions.

Experimental Protocol: Acylation of 3,3,3-Trifluoro-2-methoxypropan-1-amine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Product A 3,3,3-Trifluoro-2-methoxypropan-1-amine HCl E Stir at 0 °C to RT A->E B Acylating Agent (e.g., Acetyl Chloride) B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., Dichloromethane) D->E F Wash with aq. HCl E->F G Wash with aq. NaHCO3 F->G H Dry and Concentrate G->H I N-Acylated Product H->I

Caption: General workflow for the N-acylation of 3,3,3-trifluoro-2-methoxypropan-1-amine.

Methodology:

  • Suspend 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride (1.0 eq) in a solvent like dichloromethane.

  • Add a tertiary amine base such as triethylamine (1.2 eq) and stir until a clear solution is obtained.

  • Cool the solution to 0 °C and add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product.

Both amines are valuable in the synthesis of pharmaceuticals and agrochemicals where the introduction of a trifluoroethyl or a trifluoromethoxypropyl motif is desired to enhance biological activity and pharmacokinetic properties.[3][13]

Conclusion

3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride and 2,2,2-trifluoroethylamine are both valuable fluorinated building blocks, but their reactivity profiles are distinct.

  • 2,2,2-Trifluoroethylamine is generally the more reactive nucleophile due to its higher basicity and lower steric hindrance. It is often the preferred choice for SN2 reactions and other transformations where high nucleophilicity is required.

  • 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride is a less reactive nucleophile owing to the combined electron-withdrawing effects of the trifluoromethyl and methoxy groups, as well as increased steric bulk. Its use requires prior neutralization and may necessitate more forcing reaction conditions. However, it provides access to unique molecular architectures containing the trifluoromethoxypropyl moiety.

The selection between these two reagents should be guided by a careful consideration of the specific reaction, the nature of the electrophile, and the desired properties of the final product. Understanding the fundamental principles of their reactivity allows for the rational design of synthetic strategies and the efficient construction of complex fluorinated molecules.

References

  • Chem-Impex. 2,2,2-Trifluoroethylamine.
  • Shi, L. M., Sun, X. S., Shen, C., Wang, Z. F., Tao, H. Y., & Wang, C. J. (2016). Catalytic asymmetric synthesis of α-trifluoromethyl homoallylic amines via umpolung allylation/2-aza-Cope rearrangement: Stereoselectivity and mechanistic studies. Organic Letters, 18(5), 956–959.
  • Chemical Substance Information. 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride.
  • ChemicalBook. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2.
  • Sigma-Aldrich. 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride.
  • Google Patents. CN101973888B - Preparation method of 2,2,2-trifluoroethylamine.
  • NIST. 2,2,2-Trifluoroethylamine.
  • Alfa Chemistry.
  • Sigma-Aldrich. 2,2,2-Trifluoroethylamine 99.5.
  • ACS Publications. A direct and efficient introduction of a trifluoroethylamine motif into various heteroaromatic structures, using a readily available xanthate S-[1-(N-acetylamino)
  • PubChem. Ethanamine, 2,2,2-trifluoro-.
  • RSC Publishing. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution.
  • ResearchGate. The Trifluoroethylamine Function as Peptide Bond Replacement.
  • Google Patents.
  • PubChemLite. 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride.
  • ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides.
  • ChemicalBook. BIS(2,2,2-TRIFLUOROETHYL)AMINE | 407-01-2.
  • Wikipedia. Steric effects.
  • "α-Fluoroalkylamines, their properties and application as sources of nucleophilic fluoride ion". Journal of Fluorine Chemistry, 1(164).
  • PubChem. 3,3,3-Trifluoropropyne.
  • ResearchGate. Applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes.
  • Canadian Science Publishing.
  • University of Southampton. 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides.
  • Master Organic Chemistry.
  • ChemicalBook. 3,3,3-TRIFLUOROPROPYLAMINE HYDROCHLORIDE | 2968-33-4.
  • PMC. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study.
  • PubChem. 3,3,3-Trifluoropropene.
  • Santa Cruz Biotechnology. 2,2,2-Trifluoroethylamine.
  • PMC.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • OSTI. A New Measurement of Amine Steric Hindrance – N Exposure.
  • ChemicalBook. 3,3,3-TRIFLUORO-1-PROPANOL | 2240-88-2.
  • ChemScene. 3,3,3-Trifluoro-2-(2-methoxyphenoxy)propan-1-amine.
  • Sigma-Aldrich. 2,2,2-Trifluoroethylamine = 98.0 GC 753-90-2.
  • MDPI. 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)
  • ResearchGate.
  • MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline.
  • SciSpace. Steric hindrance as a mechanistic probe for olefin reactivity: variability of the hydrogenic canopy over the isomeric adamantyli.
  • ChemRxiv. Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes.
  • Oxford Academic. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 3,3,3-Trifluoro-2-methoxypropan-1-amine Hydrochloride

For researchers, synthetic chemists, and drug development professionals, the logistical management of fluorinated amine salts requires stringent, uncompromising safety protocols. 3,3,3-Trifluoro-2-methoxypropan-1-amine h...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and drug development professionals, the logistical management of fluorinated amine salts requires stringent, uncompromising safety protocols. 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride (CAS: 1306603-48-4) is a specialized halogenated building block. Due to its specific structural components—a trifluoromethyl group and a hydrochloride salt—improper disposal poses severe environmental and occupational risks. This guide provides a self-validating, step-by-step operational plan for its safe disposal and spill management.

Chemical Profile and Hazard Identification

Understanding the physicochemical properties of this compound is the first step in establishing a safe disposal workflow. The compound exhibits acute toxicity across multiple exposure routes and acts as a severe irritant 1.

PropertyValue / Description
Chemical Name 3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride
CAS Number 1306603-48-4
Molecular Formula C4H9ClF3NO
Physical State Solid
GHS Classifications Acute Tox. 4 (H302, H312, H332); Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H336) 2
Storage Conditions Inert atmosphere, Room Temperature, Keep dry
Thermal Decomposition Yields HF, HCl, NOx, CO, and CO2 3
Waste Category Halogenated Organic Waste

Mechanistic Rationale for Disposal Protocols

Laboratory safety must be grounded in chemical causality. The disposal of 3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride cannot be managed via standard biological or municipal waste streams due to two primary mechanistic factors:

  • Halogenated Degradation Products: Upon thermal decomposition or incineration, the trifluoromethyl (-CF3) group and the chloride ion (from the HCl salt) generate highly corrosive gaseous hydrogen fluoride (HF) and hydrogen chloride (HCl) 3.

  • Nitrogenous Effluent: The primary amine group contributes to the formation of toxic nitrogen oxides (NOx) upon oxidation.

Operational Consequence: The compound must be strictly segregated as Halogenated Organic Waste and destroyed via high-temperature incineration in a facility equipped with an alkaline scrubber system. The scrubber chemically neutralizes the acidic HF and HCl gases before they can be released into the atmosphere 4.

Step-by-Step Operational Disposal Plan

This methodology ensures compliance with environmental regulations and prevents incompatible chemical reactions during waste accumulation.

Phase 1: Source Segregation
  • Isolate Halogenated Streams: Deposit all solid waste and contaminated consumables (e.g., weighing papers, pipette tips) into a dedicated solid halogenated waste bin. Do not mix with non-halogenated waste, as this exponentially increases disposal costs and complicates incineration logistics.

  • Aqueous Waste Validation: If the compound is dissolved in an aqueous solution, verify the pH of the solution prior to disposal. The hydrochloride salt will lower the pH. Neutralize highly acidic solutions (pH < 2) using dilute NaOH to a pH of 6–8 before transferring to the aqueous halogenated waste carboy.

    • Self-Validation Step: Always perform a pilot neutralization on a 1 mL aliquot to gauge the exothermic response before scaling up to the bulk waste.

Phase 2: Packaging and Labeling
  • Primary Containment: Use high-density polyethylene (HDPE) or glass containers.

    • Causality: Avoid metal containers; residual ambient moisture can interact with the hydrochloride salt to generate trace HCl, which will rapidly corrode metal containment over time []().

  • Regulatory Labeling: Affix a hazardous waste label immediately upon the first drop of waste. Specify "Halogenated Organic Waste" and explicitly list "3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride". Mark the GHS hazard checkboxes for "Toxic" and "Irritant" [[2]]().

Phase 3: Storage and Logistics
  • Environmental Controls: Store the sealed waste containers in a cool, dry, and well-ventilated satellite accumulation area. Keep the waste strictly isolated from strong oxidizing agents and strong bases to prevent spontaneous exothermic reactions 3.

  • Secondary Containment: Place all primary liquid waste containers inside secondary containment trays capable of holding 110% of the largest container's volume.

Phase 4: Final Destruction
  • Licensed Contractor Transfer: Consign the waste exclusively to a licensed hazardous waste disposal contractor.

  • Incineration Verification: Verify with the contractor that the waste will be processed in a chemical incinerator equipped with an afterburner and an alkaline scrubber [[4]]().

Emergency Spill Management Protocol

In the event of an accidental release, immediate containment is required to prevent inhalation of toxic dust or dermal absorption [[5]]().

Step 1: Evacuation and Assessment

  • Immediately isolate the spill area. Ensure laboratory ventilation (fume hoods, room exhaust) is operating at maximum capacity to clear potential airborne particulates.

Step 2: Personal Protective Equipment (PPE)

  • Don a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, chemical splash goggles, and a standard laboratory coat 3.

Step 3: Containment and Collection (Solid Spills)

  • Critical Rule: Do not sweep the dry solid, as this generates respirable toxic dust.

  • Gently cover the spill with slightly damp absorbent pads to suppress dust formation.

  • Carefully scoop the dampened material using non-sparking, plastic tools. Place the collected material into a designated, sealable HDPE container [[5]]().

Step 4: Decontamination and Validation

  • Wash the spill surface thoroughly with a mild detergent and water. Collect all wash water as hazardous aqueous waste.

  • Self-Validation Step: Inspect the decontaminated area with pH paper. A neutral pH (6-7) confirms that no acidic hydrochloride residue remains on the surface. Document the spill in the laboratory incident log.

Workflow Visualization

DisposalWorkflow Start Waste Generation: 3,3,3-Trifluoro-2-methoxypropan- 1-amine HCl IsSpill Is this an accidental spill? Start->IsSpill SpillProtocol Emergency Spill Protocol: 1. Evacuate & Ventilate 2. Don N95/P100 & PPE 3. Collect with inert absorbent IsSpill->SpillProtocol Yes Routine Routine Disposal: Segregate into Halogenated Organic Waste IsSpill->Routine No Label Packaging & Labeling: Use HDPE/Glass Label: 'Toxic/Irritant' SpillProtocol->Label Routine->Label Store Satellite Accumulation: Store in cool, dry area Secondary containment Label->Store Incinerate Final Destruction: Licensed Incineration (Must use alkaline scrubber) Store->Incinerate

Figure 1: Decision tree and operational workflow for safe chemical disposal.

References

  • NextSDS Database. "3,3,3-trifluoro-2-methoxypropan-1-amine hydrochloride — Chemical Substance Information.
  • NextSDS Database. "Hazard Classifications for 1306603-48-4.
  • Sigma-Aldrich. "3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride Properties and Safety Information.
  • Fisher Scientific. "SAFETY DATA SHEET - 4-(Trifluoromethoxy)aniline." (Reference for trifluoromethoxy/fluorinated amine decomposition hazards).
  • Aaron Chemicals LLC. "Safety Data Sheet - 2-Fluoro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene.
  • BenchChem. "Proper Disposal of 3-(Trifluoromethoxy)cinnamic Acid: A Step-by-Step Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride
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3,3,3-Trifluoro-2-methoxypropan-1-amine hydrochloride
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